[1,4-bis(benzenesulfonyl)piperazin-2-yl]-morpholin-4-ylmethanone
Description
[1,4-bis(benzenesulfonyl)piperazin-2-yl]-morpholin-4-ylmethanone is a complex organic compound that features a piperazine ring substituted with benzenesulfonyl groups and a morpholine ring
Properties
IUPAC Name |
[1,4-bis(benzenesulfonyl)piperazin-2-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S2/c25-21(22-13-15-30-16-14-22)20-17-23(31(26,27)18-7-3-1-4-8-18)11-12-24(20)32(28,29)19-9-5-2-6-10-19/h1-10,20H,11-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLUEYZZUBKOCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1S(=O)(=O)C2=CC=CC=C2)C(=O)N3CCOCC3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,4-bis(benzenesulfonyl)piperazin-2-yl]-morpholin-4-ylmethanone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Deprotection of these intermediates with thiophenol followed by selective intramolecular cyclization yields the desired piperazine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
[1,4-bis(benzenesulfonyl)piperazin-2-yl]-morpholin-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to remove the sulfonyl groups or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the piperazine or morpholine rings.
Scientific Research Applications
Chemistry
In chemistry, [1,4-bis(benzenesulfonyl)piperazin-2-yl]-morpholin-4-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
Piperazine derivatives are known for their biological activity, including antiviral, antipsychotic, and antimicrobial properties . This compound could be explored for similar activities or as a precursor to active pharmaceutical ingredients.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of polymers and other advanced materials.
Mechanism of Action
based on the known activities of piperazine derivatives, it is likely that this compound interacts with specific molecular targets, such as GABA receptors or other neurotransmitter receptors . These interactions can lead to various biological effects, including modulation of neurotransmission and inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane: This compound is used as a pharmaceutical analytical impurity and has similar structural features.
(2-Chlorophenyl)[4-(phenylsulfonyl)-1-piperazinyl]methanone: Another piperazine derivative with potential pharmaceutical applications.
1-[4-(benzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one: A related compound used in various chemical and pharmaceutical applications.
Uniqueness
What sets [1,4-bis(benzenesulfonyl)piperazin-2-yl]-morpholin-4-ylmethanone apart from similar compounds is its unique combination of a piperazine ring with benzenesulfonyl groups and a morpholine ring
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
